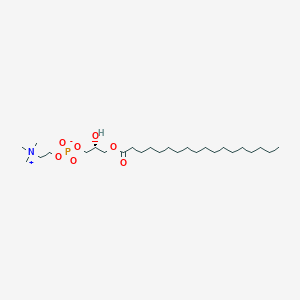

1-Stearoyl-sn-glycero-3-phosphocholine

Description

1-Octadecanoyl-sn-glycero-3-phosphocholine has been reported in Homo sapiens, Lysiphlebia japonica, and other organisms with data available.

PC(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNKQIMGVNPMTC-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284177 | |

| Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19420-57-6 | |

| Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19420-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZO7EJ6ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Biosynthesis of 1-Stearoyl-Lysophosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and biological pathways for producing 1-stearoyl-lysophosphatidylcholine (1-stearoyl-LPC). This lysophospholipid, characterized by a stearic acid moiety at the sn-1 position of the glycerol backbone, is a key intermediate in lipid metabolism and signaling. Understanding its synthesis is crucial for researchers in drug delivery, membrane biochemistry, and cell signaling.

Chemical Synthesis of 1-Stearoyl-Lysophosphatidylcholine

The chemical synthesis of 1-stearoyl-LPC presents a significant challenge due to the potential for acyl migration, where the stearoyl group moves from the sn-1 to the sn-2 position, resulting in a mixture of isomers.[1][2] The equilibrium at 25°C favors the sn-2 isomer (2-LPC) over the sn-1 isomer (1-LPC) at an approximate 9:1 ratio.[1] Therefore, regioselective synthesis and mild reaction conditions are paramount.

Regioselective Acylation of sn-glycero-3-phosphocholine (GPC)

A common and effective method for synthesizing 1-stearoyl-LPC is the direct, regioselective acylation of sn-glycero-3-phosphocholine (GPC) at the primary hydroxyl group (sn-1 position).

The Steglich esterification is a mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid (stearic acid), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation.[3][4]

Experimental Protocol: Steglich Esterification of GPC with Stearic Acid

-

Materials: sn-glycero-3-phosphocholine (GPC), stearic acid, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM).

-

Procedure: a. Dissolve stearic acid (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Add GPC (1 equivalent) to the solution and stir until it is well suspended. c. Cool the mixture to 0°C in an ice bath. d. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. h. Wash the filtrate with a mild acid (e.g., 0.1 M HCl) and then with brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product using silica gel column chromatography with a chloroform/methanol/water solvent system to yield pure 1-stearoyl-lysophosphatidylcholine.

An alternative to using a coupling agent is the direct acylation of GPC with stearic anhydride, often in the presence of a catalyst like 4-pyrrolidinopyridine.[5] This method can provide high yields of the desired product.[5]

Experimental Protocol: Acylation of GPC with Stearic Anhydride

-

Materials: sn-glycero-3-phosphocholine (GPC), stearic anhydride, 4-pyrrolidinopyridine, benzene, dimethylsulfoxide (DMSO).

-

Procedure: a. Suspend GPC (1 equivalent) in a 1:1 mixture of benzene and DMSO. b. Add stearic anhydride (2 equivalents) and a catalytic amount of 4-pyrrolidinopyridine to the suspension. c. Heat the reaction mixture to 40-42°C and stir for 2-5 hours.[5] d. Monitor the reaction by TLC. e. After the reaction is complete, cool the mixture and dilute it with chloroform. f. Wash the organic phase with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. h. Purify the product by preparative liquid chromatography on a silica gel column using a chloroform-methanol-water gradient.[5]

Quantitative Data for Chemical Synthesis

While specific yields for 1-stearoyl-LPC are not always reported, the following table provides representative data for the synthesis of similar lysophosphatidylcholines, which can be expected to be comparable for the stearoyl derivative under optimized conditions.

| Method | Starting Materials | Key Reagents | Solvent | Typical Yield | Purity | Reference |

| Steglich Esterification | GPC, Palmitic Acid | DCC, DMAP | Dichloromethane | ~70% | >95% | [3] |

| Acylation with Anhydride | GPC, Fatty Acid Anhydride | 4-pyrrolidinopyridine | Benzene/DMSO | High Yield | Not specified | [5] |

Note: Yields are highly dependent on reaction conditions and purification methods.

Workflow for Chemical Synthesis of 1-Stearoyl-LPC

Enzymatic and Chemo-enzymatic Synthesis

Enzymatic methods offer high regioselectivity, minimizing the formation of the undesired 2-stearoyl-LPC isomer and often proceeding under milder conditions than purely chemical routes.

Lipase-Catalyzed Esterification of GPC

Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus, can catalyze the direct esterification of GPC with stearic acid or its esters.[1][6] These enzymes often show a preference for the sn-1 position of the glycerol backbone.[1]

Experimental Protocol: Lipase-Catalyzed Esterification

-

Materials: sn-glycero-3-phosphocholine (GPC), stearic acid, immobilized lipase (e.g., Novozym 435), solvent-free system or organic solvent (e.g., heptane).

-

Procedure: a. Combine GPC and a molar excess of stearic acid in a reaction vessel. For a solvent-free system, the fatty acid itself can serve as the solvent.[6] b. Add the immobilized lipase (typically 10-30% by weight of substrates).[7] c. Incubate the mixture at a controlled temperature (e.g., 45-60°C) with constant stirring.[6][8] d. Monitor the formation of 1-stearoyl-LPC over time (e.g., 24-72 hours) using TLC or HPLC. e. After the reaction, remove the immobilized enzyme by filtration. f. Purify the product from the excess fatty acid, typically by precipitation or chromatography.

Phospholipase A1-Catalyzed Hydrolysis of 1,2-Distearoyl-sn-glycero-3-phosphocholine

Phospholipase A1 (PLA1) specifically hydrolyzes the ester bond at the sn-1 position of glycerophospholipids.[9] Starting with 1,2-distearoyl-sn-glycero-3-phosphocholine, PLA1 will selectively cleave the stearoyl group at the sn-1 position, yielding 2-stearoyl-lysophosphatidylcholine. While this produces the isomer of the target compound, it is a highly specific enzymatic reaction. To obtain 1-stearoyl-LPC, one would need to start with a phosphatidylcholine containing a different fatty acid at the sn-1 position and the desired stearic acid at the sn-2 position, and then use a phospholipase A2.

Quantitative Data for Enzymatic Synthesis

The following table summarizes typical conditions and outcomes for the enzymatic synthesis of lysophosphatidylcholines.

| Enzyme | Substrates | Key Parameters | Product | Yield/Conversion | Reference |

| Thermomyces lanuginosus lipase | GPC, n-3 PUFA-rich fatty acids | 45°C, 15% enzyme, 1:20 substrate ratio | n-3 PUFA-LPC | Maximal yield | [6] |

| Novozym 435 | Egg-yolk PC, 3-methoxycinnamic acid | 50°C, 30% enzyme, 1:15 substrate ratio, 4 days | 3-methoxycinnamoylated-LPC | 48% isolated yield | [7] |

| Candida rugosa lipase | Stearic acid, various alcohols | 40-60°C, 1-5 days | Alkyl stearates | >90% conversion | [8] |

Biosynthesis of 1-Stearoyl-Lysophosphatidylcholine

In biological systems, 1-stearoyl-LPC is primarily produced through the remodeling of existing phosphatidylcholines in a process known as the Lands' cycle. This pathway allows for the dynamic modification of the fatty acid composition of membrane phospholipids.

The Lands' Cycle: A Deacylation-Reacylation Pathway

The Lands' cycle involves two main enzymatic steps:

-

Deacylation: A phospholipase, such as phospholipase A2 (PLA2), hydrolyzes the fatty acid from the sn-2 position of a phosphatidylcholine molecule, producing a 1-acyl-lysophosphatidylcholine. If the original phosphatidylcholine was 1-stearoyl-2-acyl-phosphatidylcholine, this step would yield 1-stearoyl-LPC. Alternatively, phospholipase A1 (PLA1) can remove the fatty acid from the sn-1 position to generate a 2-acyl-lysophosphatidylcholine.[10]

-

Reacylation: The resulting lysophosphatidylcholine is then reacylated by a lysophosphatidylcholine acyltransferase (LPCAT) using an acyl-CoA as the acyl donor.[11] For the synthesis of a specific phosphatidylcholine species, a specific acyl-CoA (e.g., stearoyl-CoA) is utilized.

PC Deacylation/Reacylation Pathway

Another related biosynthetic route involves the acylation of GPC. In this pathway, GPC is first acylated by a GPC acyltransferase to form lysophosphatidylcholine, which is then further acylated by a lysophospholipid acyltransferase to produce phosphatidylcholine.

Biosynthetic Pathway of 1-Stearoyl-LPC via the Lands' Cycle

Conclusion

The synthesis of 1-stearoyl-lysophosphatidylcholine can be achieved through both chemical and enzymatic methods, each with its own advantages and challenges. Chemical synthesis, while versatile, requires careful control to prevent acyl migration. Enzymatic approaches offer high regioselectivity and milder reaction conditions. In biological systems, 1-stearoyl-LPC is a dynamic intermediate in the Lands' cycle, which is crucial for maintaining the fatty acid composition of cellular membranes. A thorough understanding of these synthetic and biosynthetic pathways is essential for researchers working with this important class of lipids in various scientific and therapeutic applications.

References

- 1. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipases A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 18:0 Lyso-PC in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:0 Lyso-PC) and its effects on lipid bilayer membranes. This document consolidates key quantitative data, details common experimental methodologies used for its study, and illustrates its involvement in cellular signaling pathways.

Core Physical Properties of 18:0 Lyso-PC

18:0 Lyso-PC, a saturated lysophospholipid, plays a significant role in various biological processes, including membrane stability and cell signaling. Its physical characteristics are fundamental to understanding its function.

Phase Behavior and Bilayer Structure

The phase behavior of 18:0 Lyso-PC in aqueous dispersion is highly dependent on hydration and temperature. At temperatures below its main phase transition, it forms a lamellar gel phase. With increasing water content, it can transition to a micellar phase.

| Property | Value | Experimental Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.4 µM | Pyrene Fluorescence Technique | [1][2][3] |

| Main Phase Transition Temperature (Tm) | 27 °C (low-temperature phase to micelle transition) | Differential Scanning Calorimetry (DSC), >40 wt% water | [4] |

| Enthalpy of Transition (ΔH) | 6.75 kcal/mol | Differential Scanning Calorimetry (DSC) | [4] |

| Bilayer Repeat Distance | 47.6 Å to 59.4 Å | X-ray Diffraction, 20-39% hydration at 10°C | [4] |

| Phosphate-Phosphate Distance | 30 Å | X-ray Diffraction, indicating an interdigitated lamellar gel phase | [4] |

| Hydrocarbon Chain Tilt Angle | 20 - 30 degrees | Calculated from X-ray diffraction data | [4] |

| Hydration | ~19 molecules of water per molecule of 18:0-lysoPC at maximum hydration | X-ray Diffraction | [4] |

Influence on Membrane Fluidity

The incorporation of 18:0 Lyso-PC into lipid bilayers can significantly alter membrane fluidity. Due to its saturated acyl chain, it generally decreases membrane fluidity, which can have profound effects on cellular processes such as migration and the activity of membrane-associated proteins.

Experimental Protocols for Studying 18:0 Lyso-PC in Lipid Bilayers

A variety of biophysical techniques are employed to characterize the properties of 18:0 Lyso-PC in model membranes. Below are detailed methodologies for some of the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: Hydrate a known amount of 18:0 Lyso-PC in a specific buffer or water to the desired weight percentage. Encapsulate the hydrated lipid dispersion in a hermetically sealed DSC pan. Prepare a reference pan containing only the buffer.

-

Instrument Setup: Place the sample and reference pans in the DSC instrument. Set the temperature program to scan over a range that includes the expected phase transition of 18:0 Lyso-PC (e.g., from 0°C to 50°C). A typical scan rate is 1-5°C/min.

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic or exothermic transition. The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

X-ray Diffraction

X-ray diffraction provides detailed information about the structure of lipid assemblies, including bilayer thickness, lamellar repeat distance, and the packing of acyl chains.

Methodology:

-

Sample Preparation: Prepare a hydrated sample of 18:0 Lyso-PC, often aligned on a solid substrate or as a multilamellar vesicle dispersion. The hydration level is carefully controlled.

-

Instrument Setup: Mount the sample in an X-ray beam. A detector is positioned to collect the scattered X-rays at different angles. For lipid bilayers, both small-angle X-ray scattering (SAXS) to probe the overall bilayer structure and wide-angle X-ray scattering (WAXS) to examine the acyl chain packing are used.

-

Data Acquisition: Expose the sample to the X-ray beam and collect the diffraction pattern. The exposure time will vary depending on the sample and the X-ray source.

-

Data Analysis: The positions of the diffraction peaks are used to calculate the lamellar repeat distance (d-spacing) using Bragg's law. The width and shape of the peaks provide information about the ordering of the lipid molecules. Electron density profiles can be calculated from the intensities of the diffraction peaks to determine the bilayer thickness and the location of different parts of the lipid molecule.[4]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the lateral mobility of fluorescently labeled molecules within a membrane, providing insights into membrane fluidity.

Methodology:

-

Sample Preparation: Prepare lipid vesicles (e.g., Giant Unilamellar Vesicles - GUVs) or a supported lipid bilayer containing a small amount of a fluorescently labeled lipid probe.

-

Microscope Setup: Place the sample on a confocal laser scanning microscope.

-

Photobleaching: Use a high-intensity laser beam to photobleach the fluorescent probes in a small, defined region of the membrane.

-

Image Acquisition: Acquire a series of images of the bleached region at low laser intensity over time.

-

Data Analysis: Measure the recovery of fluorescence in the bleached spot as unbleached probes diffuse into the area. The rate of fluorescence recovery is used to calculate the diffusion coefficient of the fluorescent probe, which is a measure of membrane fluidity.

Signaling Pathways Involving 18:0 Lyso-PC

18:0 Lyso-PC is not merely a structural component of membranes but also an active signaling molecule that can influence various cellular pathways.

G Protein-Coupled Receptor (GPCR) Signaling

Lysophosphatidylcholines, including 18:0 Lyso-PC, can act as ligands for several G protein-coupled receptors (GPCRs), such as G2A and GPR4.[5][6] Activation of these receptors can initiate downstream signaling cascades.

Caption: 18:0 Lyso-PC binding to a GPCR activates a G protein, leading to downstream signaling.

Protein Kinase C (PKC) Pathway Modulation

18:0 Lyso-PC can influence the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. Studies have shown that Lyso-PC can directly activate PKC or modulate its activity in the presence of other activators like diacylglycerol (DAG).[7][8][9] The effect can be concentration-dependent, with low concentrations often being activatory and high concentrations inhibitory.[10]

Caption: 18:0 Lyso-PC can modulate the activity of Protein Kinase C, affecting cellular responses.

Experimental Workflow for Characterizing 18:0 Lyso-PC Effects

A typical workflow to investigate the physical effects of 18:0 Lyso-PC on a model lipid bilayer would involve a combination of the techniques described above.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]

- 4. warneronline.com [warneronline.com]

- 5. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Roles of 1-Stearoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

Abstract

1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) is a ubiquitous lysophospholipid that plays a critical role in a myriad of cellular processes. Far from being a mere metabolic intermediate or structural component of cell membranes, 18:0 Lyso-PC is now recognized as a key signaling molecule involved in apoptosis, inflammation, and cellular metabolism. This technical guide provides an in-depth exploration of the biological functions of 18:0 Lyso-PC, with a focus on its molecular mechanisms of action. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, a species of lysophosphatidylcholine (lyso-PC), is generated from the hydrolysis of phosphatidylcholine by phospholipase A2.[1] It is a major component of oxidized low-density lipoprotein (LDL) and is implicated in various physiological and pathological conditions, including cancer, atherosclerosis, and metabolic diseases.[1][2] This document aims to provide a detailed technical overview of the cellular functions of 18:0 Lyso-PC, summarizing key findings and methodologies for its investigation.

Core Biological Functions and Signaling Pathways

Induction of Apoptosis in Cancer Cells

18:0 Lyso-PC has demonstrated potent pro-apoptotic activity in various cancer cell lines, particularly in chronic myelogenous leukemia (CML) K562 cells.[3] The primary mechanism involves the inhibition of histone deacetylase 3 (HDAC3) and the subsequent suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3]

-

HDAC3 and STAT3 Inhibition: 18:0 Lyso-PC treatment leads to a reduction in HDAC3 expression and inhibits the phosphorylation of STAT3 at both Ser727 and Tyr705 residues in K562 cells.[3] This inactivation of the HDAC3/STAT3 axis results in the downregulation of several anti-apoptotic and cell survival genes, including Cyclin D1, Cyclin E, Bcl-xL, Bcl-2, and survivin.[3][4]

-

Caspase Activation: The inhibition of the STAT3 pathway by 18:0 Lyso-PC triggers the intrinsic apoptotic cascade, evidenced by the cleavage of caspase-9 and caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3]

Below is a diagram illustrating the proposed signaling pathway for 18:0 Lyso-PC-induced apoptosis.

Role in Atherosclerosis and Cholesterol Efflux

18:0 Lyso-PC is a significant component of oxidized LDL and plays a dual role in the development of atherosclerosis. While its accumulation can be pro-inflammatory, it also promotes cholesterol efflux from macrophage foam cells, a key process in preventing the buildup of atherosclerotic plaques.[1][5] At a concentration of 20 μmol/L, 18:0 Lyso-PC was shown to be more effective at promoting cholesterol release than lyso-PCs with shorter fatty acid chains.[5]

Regulation of Cellular Metabolism via PPARγ Activation

Recent studies have identified 18:0 Lyso-PC as a potential agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[6] This interaction suggests a therapeutic potential for 18:0 Lyso-PC in metabolic disorders like type 2 diabetes, where it has been shown to have a hypoglycemic effect with lower liver and cardiotoxicity compared to the synthetic PPARγ agonist rosiglitazone.[6]

Substrate for Autotaxin and LPA Production

18:0 Lyso-PC serves as a substrate for the enzyme autotaxin (ATX), a lysophospholipase D that converts lysophosphatidylcholines into lysophosphatidic acid (LPA).[1][7] LPA is a potent signaling molecule involved in diverse cellular processes, including cell proliferation, migration, and survival. The conversion of 18:0 Lyso-PC to LPA by ATX is a critical step in many physiological and pathological signaling cascades.

The enzymatic conversion of 18:0 Lyso-PC by autotaxin is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound.

Table 1: Effects on Cancer Cell Viability

| Cell Line | Concentration (μM) | Incubation Time (h) | Effect | Reference |

| K562 | 10 - 80 | 24 - 72 | Significant reduction in viability | [3] |

| HL-60 | 10 - 80 | 24 - 72 | Significant reduction in viability | [3] |

| U937 | 10 - 80 | 24 - 72 | Significant reduction in viability | [3] |

| MDA-MB-231 | 10 - 80 | 24 - 72 | Significant reduction in viability | [3] |

Table 2: Effects on Cholesterol Efflux

| Compound | Concentration (μmol/L) | Effect on [³H]cholesterol release | Reference |

| This compound | 20 | More effective than C14:0 and C16:0 lyso-PC | [5] |

| This compound | 40 | No further increase in activity compared to 20 µmol/L | [5] |

Table 3: In Vivo Effects in a High-Fat Diet Mouse Model

| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + 18:0 Lyso-PC Group | Reference |

| Body Weight Gain (g) | 10.07 ± 2.49 | 19.09 ± 1.81 | 13.56 ± 2.75 | [2][8] |

| Gonadal Adipose Tissue Weight (g) | 1.03 ± 0.21 | 2.48 ± 0.41 | 1.76 ± 0.37 | [2] |

Detailed Experimental Protocols

This section provides synthesized methodologies for key experiments used to characterize the biological roles of this compound.

Protocol for Assessing Apoptosis Induction in K562 Cells

This protocol is a composite of methods described in the literature for studying apoptosis in the K562 cell line.[3][5][9]

1. Cell Culture:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

-

Seed K562 cells at a density of 1 x 10⁶ cells/mL in 6-well plates.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

3. Cell Viability Assay (MTT Assay):

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

5. Western Blot Analysis for Apoptosis-Related Proteins:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against HDAC3, p-STAT3 (Ser727 and Tyr705), STAT3, cleaved caspase-9, cleaved caspase-3, PARP, Bcl-2, and β-actin (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for the apoptosis assessment protocol.

Protocol for Cholesterol Efflux Assay

This protocol is based on the methodology for studying cholesterol efflux from macrophage foam cells.[5]

1. Macrophage Isolation and Foam Cell Formation:

-

Isolate peritoneal macrophages from mice.

-

Culture the macrophages in DMEM with 10% FBS.

-

Induce foam cell formation by incubating the macrophages with acetylated LDL (50 µg/mL) for 48 hours.

2. Cholesterol Efflux Experiment:

-

Wash the foam cells with PBS.

-

Incubate the cells with serum-free DMEM containing this compound (e.g., 20 µmol/L and 40 µmol/L) for various time points (e.g., 6, 12, 24 hours).

-

Collect the medium and lyse the cells.

-

Measure the cholesterol content in the medium and the cell lysate using a cholesterol quantification kit.

-

Calculate the percentage of cholesterol efflux as (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) x 100%.

Protocol for Quantification of 18:0 Lyso-PC by Mass Spectrometry

This protocol provides a general guideline for the quantification of 18:0 Lyso-PC in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

1. Sample Preparation:

-

For plasma samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method.

-

Add an internal standard (e.g., a deuterated or ¹³C-labeled 18:0 Lyso-PC) to the sample before extraction for accurate quantification.

2. LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B).

-

Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific transition for 18:0 Lyso-PC (e.g., m/z 524.4 → 184.1).

3. Data Analysis:

-

Quantify the amount of 18:0 Lyso-PC by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with known concentrations of 18:0 Lyso-PC.

Conclusion and Future Directions

This compound is a bioactive lipid with diverse and significant roles in cellular physiology and pathology. Its involvement in apoptosis, cholesterol metabolism, and PPARγ signaling highlights its potential as a therapeutic target and a biomarker for various diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the intricate functions of this important molecule. Future research should focus on elucidating the full spectrum of its receptor interactions, the downstream consequences of its metabolic flux, and its precise role in the tumor microenvironment and in the progression of metabolic diseases. A deeper understanding of the biology of 18:0 Lyso-PC will undoubtedly open new avenues for the development of novel therapeutic strategies.

References

- 1. 18:0 Lyso PC, a natural product with potential PPAR-γ agonistic activity, plays hypoglycemic effect with lower liver toxicity and cardiotoxicity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of autotaxin reveals substrate-specific catalytic pathways and a mechanism for lysophosphatidic acid distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autotaxin hydrolyzes sphingosylphosphorylcholine to produce the regulator of migration, sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. scielo.br [scielo.br]

- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Resveratrol induces apoptosis of leukemia cell line K562 by modulation of sphingosine kinase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

1-Stearoyl-sn-glycero-3-phosphocholine as a Biomarker in Metabolic Studies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine (LPC) 18:0, is a saturated lysophospholipid that plays a significant role in cellular processes and lipid metabolism.[][] It consists of a glycerol backbone, a stearic acid (18:0) acyl chain at the sn-1 position, and a phosphocholine head group at the sn-3 position.[3][4] As an amphiphilic molecule, it influences the structure and fluidity of cell membranes and acts as a signaling molecule.[][] LPCs are typically formed through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT) in blood plasma.[5] Given its involvement in fundamental biological pathways, LPC (18:0) has emerged as a crucial biomarker in various metabolic studies, offering insights into the pathophysiology of complex diseases.

Metabolic Pathways and Formation

LPC (18:0) is a key intermediate in phospholipid metabolism, primarily generated through the de-acylation of phosphatidylcholine (PC). This process is part of a continuous remodeling cycle, known as the Lands cycle, that regulates the fatty acid composition of cellular membranes.

Two primary pathways lead to the formation of LPC (18:0):

-

Hydrolysis by Phospholipase A2 (PLA2): The most common pathway involves the enzymatic hydrolysis of a phosphatidylcholine molecule containing a stearoyl group at the sn-1 position. PLA2 specifically cleaves the fatty acid from the sn-2 position, releasing a free fatty acid and LPC (18:0).[5]

-

Lecithin-Cholesterol Acyltransferase (LCAT) Activity: In blood plasma, LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming cholesteryl esters and lysophosphatidylcholine.[5] This reaction is integral to high-density lipoprotein (HDL) maturation and reverse cholesterol transport.

LPCs can be further metabolized through two main routes: re-acylation back into PCs by lysophosphatidylcholine acyltransferases (LPCATs) or degradation by lysophospholipases.

Role as a Biomarker in Metabolic Disease

Alterations in the levels of LPC (18:0) have been associated with several metabolic and chronic diseases, making it a valuable biomarker for risk assessment, diagnosis, and understanding disease mechanisms.

Cardiovascular Disease

LPC (18:0) has a complex and context-dependent role in cardiovascular health. It is a known pathological component of oxidized low-density lipoproteins (LDL) and is found in atherosclerotic lesions. Recent studies using mass spectrometry imaging have revealed that LPC (18:0) is significantly elevated in advanced atherosclerotic plaques compared to early-stage plaques in both mouse models and human carotid samples.[6] However, the same study found that plasma levels of LPC (18:0) were significantly reduced in human subjects with high cardiovascular risk who were undergoing elective coronary artery bypass grafting.[6] This suggests a complex relationship where tissue accumulation in plaques may lead to decreased circulating levels.

Oncology

Metabolomic studies have identified LPC (18:0) as a potential biomarker for cancer risk. A large prospective study found that higher plasma levels of LPC (18:0) were strongly and consistently associated with a lower risk of developing breast, prostate, and colorectal cancers.[7] This inverse association suggests that a global shift in phosphatidylcholine metabolism may precede cancer diagnosis by several years and could be a target for understanding tumorigenesis.[7]

Inflammatory Conditions and Other Diseases

Lysophosphatidylcholines, in general, are implicated in a wide range of diseases. Decreased levels of total LPC have been observed in inflammatory conditions such as sepsis, rheumatoid arthritis, diabetes, and Alzheimer's disease, where lower levels were associated with increased mortality risk.[5] While data specific to the LPC (18:0) species in all these conditions is still emerging, its pro-inflammatory properties in vitro suggest it is an active participant in these disease processes.

Signaling Functions of LPC (18:0)

Beyond its structural role, LPC (18:0) functions as a bioactive lipid mediator, initiating intracellular signaling cascades by acting on G protein-coupled receptors (GPCRs).[5] This signaling can lead to a variety of cellular responses, including inflammation, cell proliferation, and apoptosis.

Key signaling events initiated by LPC include:

-

Activation of Phospholipase C (PLC): Binding of LPC to its receptor can activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate members of the PKC family.

-

MAPK Pathway Activation: LPC signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, influencing gene expression and cell cycle regulation.

-

STAT3 Pathway Inhibition: In some cancer cell lines, LPC (18:0) has been shown to induce apoptosis by inhibiting the phosphorylation and DNA binding activity of STAT3, a key transcription factor for survival genes.[]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating LPC (18:0) as a biomarker.

Table 1: Association of Plasma LPC a C18:0 with Cancer Risk

| Cancer Type | Hazard Ratio (HR) per SD Increase | 95% Confidence Interval (CI) | P-value | Source |

|---|

| Overall Cancer | 0.37 | 0.27–0.51 | <0.0001 |[7] |

Data from a prospective metabolomics study.[7] "Overall Cancer" includes breast, prostate, and colorectal cancers.

Table 2: LPC (18:0) Levels in Atherosclerosis

| Comparison | Tissue/Sample | Regulation of LPC (18:0) | P-value | Source |

|---|---|---|---|---|

| Advanced vs. Early Plaques | Mouse Aorta | Significantly Elevated | 0.024 | [6] |

| Cardiovascular Risk vs. Control | Human Plasma | Significantly Reduced | <0.001 |[6] |

Experimental Protocols for Quantification

The accurate quantification of LPC (18:0) in biological matrices is critical for its validation as a biomarker. High-throughput methods based on electrospray ionization tandem mass spectrometry (ESI-MS/MS) are standard for lipidomic analysis.[8]

Detailed Methodology: Targeted Lipidomics via LC-MS/MS

This protocol provides a representative workflow for the quantification of LPC (18:0) in human plasma or serum.

1. Sample Preparation and Lipid Extraction:

-

Objective: To efficiently extract lipids from the biological matrix while removing interfering substances like proteins. The methyl-tert-butyl ether (MTBE) method is a common and effective choice.[9][10]

-

Procedure:

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 10 µL of the sample.[9]

-

Add 10 µL of an internal standard mixture. For LPC quantification, a deuterated or 13C-labeled LPC (e.g., LPC 18:0-d35) is ideal.

-

Add 200 µL of methanol and vortex for 10 seconds to precipitate proteins.[10]

-

Add 750 µL of MTBE.[11]

-

Vortex vigorously for 5 minutes, then incubate at room temperature for 30-60 minutes on a shaker.[10][11]

-

Add 150 µL of water (LC-MS grade) to induce phase separation. Vortex for 1 minute.

-

Carefully collect the upper organic layer (~700 µL) and transfer it to a new tube.

-

Dry the lipid extract completely under a stream of nitrogen gas or using a vacuum concentrator.[11]

-

Reconstitute the dried extract in 100-200 µL of the analysis solvent (e.g., Methanol/Isopropanol 1:1 v/v) for LC-MS/MS injection.[11]

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Objective: To chromatographically separate LPC (18:0) from other lipid species and isomers before detection and quantification by the mass spectrometer.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[10][11]

-

Typical Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).[11]

-

Mobile Phase A: Acetonitrile:Water (60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid.[11]

-

Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1 v/v) with 10 mM ammonium formate and 0.1% formic acid.[11]

-

Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids.

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as phosphocholine lipids ionize efficiently in this mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. The precursor ion for LPC (18:0) is m/z 524.37. A characteristic product ion is the phosphocholine headgroup fragment at m/z 184.07.[3][12]

-

MRM Transition: 524.37 -> 184.07

-

-

3. Data Processing and Quantification:

-

Objective: To integrate the chromatographic peaks and calculate the concentration of LPC (18:0) relative to the internal standard.

-

Procedure:

-

Use instrument-specific software to integrate the peak areas for the LPC (18:0) MRM transition and the internal standard MRM transition.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the absolute concentration by comparing this ratio to a standard curve generated from authentic LPC (18:0) standards of known concentrations.

-

Conclusion

This compound is a multifaceted lipid molecule that stands at the intersection of membrane biology, lipid metabolism, and cellular signaling. Its consistent and significant associations with major metabolic diseases, including cardiovascular conditions and various cancers, underscore its potential as a robust biomarker. The inverse relationship observed with cancer risk is particularly compelling and warrants further investigation into its protective mechanisms. As analytical techniques in lipidomics continue to advance in sensitivity and throughput, the clinical utility of LPC (18:0) for risk stratification, early diagnosis, and as a potential therapeutic target is poised to expand, offering valuable insights for researchers and drug development professionals.

References

- 3. This compound | C26H54NO7P | CID 497299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorlab.com [biorlab.com]

- 5. hmdb.ca [hmdb.ca]

- 6. ahajournals.org [ahajournals.org]

- 7. d-nb.info [d-nb.info]

- 8. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeted lipidomics reveals phospholipids and lysophospholipids as biomarkers for evaluating community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of 1-Stearoyl-sn-glycero-3-phosphocholine with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-sn-glycero-3-phosphocholine (LPC 18:0) is a lysophospholipid that plays a significant role in various cellular processes through its interaction with membrane proteins. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on the biophysical and functional consequences. It delves into the modulation of key membrane protein classes, including G protein-coupled receptors (GPCRs) and ion channels, by LPC 18:0. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the fields of membrane biology, pharmacology, and drug development.

Introduction

This compound, a species of lysophosphatidylcholine, is an endogenous lipid molecule generated from the hydrolysis of phosphatidylcholine by phospholipase A2.[1] Its amphiphilic nature, consisting of a saturated 18-carbon stearoyl chain and a polar phosphocholine headgroup, allows it to integrate into and modify the properties of cellular membranes.[2] Beyond its structural role, LPC 18:0 is increasingly recognized as a signaling molecule that modulates the function of various membrane proteins, thereby influencing a range of physiological and pathological processes.[3] Understanding the intricacies of these interactions is crucial for elucidating disease mechanisms and for the development of novel therapeutics.

Biophysical Effects of this compound on the Lipid Bilayer

The insertion of LPC 18:0 into the lipid bilayer can induce significant changes in the physical properties of the membrane, which in turn can allosterically modulate the function of embedded membrane proteins. The cone shape of the LPC 18:0 molecule, with its large headgroup and single acyl chain, can alter membrane curvature and increase lateral pressure within the bilayer.[4] These perturbations can influence the conformational state and activity of mechanosensitive ion channels and other membrane proteins sensitive to their lipid environment.

Interaction with Specific Membrane Proteins

G Protein-Coupled Receptors (GPCRs): The G2A Receptor

The G protein-coupled receptor G2A has been identified as a receptor for lysophosphatidylcholines, including LPC 18:0.[5][6] While the direct binding affinity of LPC 18:0 to G2A is still a subject of investigation, functional studies have demonstrated that LPC 18:0 can induce G2A-dependent signaling cascades.

Quantitative Data on G2A Activation:

| Parameter | Value | Cell Type | Reference |

| LPC 18:0 Concentration for G2A Redistribution | 10 µM | DO11.10 T cells | [6] |

| LPC 18:0-induced Macrophage Migration | Concentration-dependent | Macrophages | [4] |

Signaling Pathway of G2A Activation by LPC 18:0:

The interaction of LPC 18:0 with G2A is thought to regulate the receptor's localization, preventing its spontaneous internalization and promoting its presence at the cell surface where it can signal.[4][7] This leads to the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is pivotal in cell migration and proliferation.[7][8]

Ion Channels: Transient Receptor Potential (TRP) Channels

LPC 18:0 has been shown to modulate the activity of several members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain and temperature sensation.

LPC 18:0 acts as a sensitizer of the TRPV1 channel, a key receptor in nociception. It potentiates the response of TRPV1 to its agonist, capsaicin.[4] This sensitization is thought to occur through a combination of direct interaction with the channel and indirect effects on the lipid bilayer, which lower the energy barrier for channel opening.

Quantitative Data on TRPV1 Sensitization:

| Parameter | Value | Cell Type | Reference |

| LPC 18:0 Concentration for Sensitization | 3-30 µM | Rat primary sensory neurons | [9] |

| Increase in Capsaicin-evoked Calcium Influx | Concentration-dependent | HEK293T cells expressing TRPV1 | [9] |

Proposed Mechanism of TRPV1 Sensitization by LPC 18:0:

LPC 18:0 is believed to increase the lateral pressure in the plasma membrane, which in turn facilitates the conformational changes required for TRPV1 channel gating.[4] This leads to an enhanced response to stimuli like capsaicin.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Studies

This technique is used to measure the ion currents flowing through the channels of a single cell, providing insights into how LPC 18:0 modulates channel activity.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Borosilicate glass capillaries

-

Cell culture of interest (e.g., HEK293T cells expressing TRPV1 or primary sensory neurons)

-

External solution (e.g., Artificial Cerebrospinal Fluid - aCSF)

-

Internal solution (pipette solution)

-

This compound (LPC 18:0) stock solution

-

Channel agonist (e.g., capsaicin)

Procedure:

-

Prepare cells on coverslips for recording.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Fill the micropipette with internal solution and mount it on the micromanipulator.

-

Approach a target cell with the micropipette while applying positive pressure.

-

Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane at a desired holding potential (e.g., -60 mV).

-

Record baseline channel activity.

-

Perfuse the cell with the external solution containing the desired concentration of LPC 18:0.

-

After a pre-incubation period, co-apply LPC 18:0 with the channel agonist (e.g., capsaicin) and record the evoked currents.

-

Analyze the changes in current amplitude, kinetics, and other parameters to determine the effect of LPC 18:0.

Workflow Diagram:

Protein-Lipid Overlay Assay

This is a qualitative to semi-quantitative method to screen for interactions between a protein of interest and various lipids, including LPC 18:0.

Materials:

-

Nitrocellulose or PVDF membrane

-

This compound (LPC 18:0) and other lipids of interest

-

Purified protein of interest (e.g., with a GST or His-tag)

-

Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

-

Primary antibody against the protein tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Dissolve lipids, including LPC 18:0, in an appropriate organic solvent.

-

Spot serial dilutions of the lipids onto the nitrocellulose membrane and allow the solvent to evaporate completely.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the purified protein of interest in blocking buffer for 1-2 hours.

-

Wash the membrane extensively with TBST to remove unbound protein.

-

Incubate the membrane with the primary antibody against the protein tag.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the bound protein using a chemiluminescent substrate. The intensity of the spots indicates the relative binding affinity of the protein for the different lipids.[5][10]

Workflow Diagram:

Future Directions and Conclusion

The study of the interaction between this compound and membrane proteins is a rapidly evolving field. While significant progress has been made in understanding the functional consequences of these interactions, particularly for GPCRs and ion channels, there remains a need for more quantitative biophysical data. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could provide valuable information on the direct binding affinities and thermodynamics of these interactions. Furthermore, the application of advanced molecular dynamics simulations will be instrumental in visualizing the atomic-level details of how LPC 18:0 modulates membrane protein structure and function.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of the Temperature-dependent Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) by Phospholipids in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated 18:0 lysophosphatidylcholine contributes to the development of pain in tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Protein Lipid Overlay Assay | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse [frontiersin.org]

- 8. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. liverpool.ac.uk [liverpool.ac.uk]

- 10. Molecular mechanism underlying modulation of TRPV1 heat activation by polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different agonists induce distinct single-channel conductance states in TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of 1-Stearoyl-sn-glycero-3-phosphocholine in Cellular Fate: A Technical Guide to its Function in Apoptosis and Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-sn-glycero-3-phosphocholine (S-GPC), a specific lysophosphatidylcholine, is emerging as a critical bioactive lipid with significant implications in the regulation of fundamental cellular processes. This technical guide provides a comprehensive overview of the current understanding of S-GPC's role in apoptosis and cell signaling. It delves into the molecular mechanisms through which S-GPC exerts its effects, highlighting its potential as a therapeutic target in various diseases, particularly in oncology. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved.

Introduction

Lysophospholipids, once considered mere intermediates in membrane metabolism, are now recognized as pivotal signaling molecules.[1] Among them, this compound (also known as 18:0 Lyso-PC) has garnered significant attention for its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[2][3] This document aims to provide an in-depth technical analysis of S-GPC's function, focusing on its pro-apoptotic activities and its broader role in cellular signaling cascades. Understanding these mechanisms is crucial for the development of novel therapeutic strategies that can harness the cytotoxic potential of this lipid molecule.

Quantitative Data on the Pro-Apoptotic Effects of S-GPC

The pro-apoptotic activity of S-GPC has been quantified in several studies, primarily focusing on its effects on cancer cell lines. The following tables summarize the key findings.

Table 1: Effect of S-GPC on the Viability of Various Cancer Cell Lines [2]

| Cell Line | Cancer Type | Concentration Range (µM) | Incubation Time (h) | Effect |

| K562 | Chronic Myelogenous Leukemia | 10-80 | 24-72 | Significant reduction in cell viability |

| HL-60 | Acute Promyelocytic Leukemia | 10-80 | 24-72 | Significant reduction in cell viability |

| U937 | Histiocytic Lymphoma | 10-80 | 24-72 | Significant reduction in cell viability |

| MDA-MB-231 | Breast Cancer | 10-80 | 24-72 | Significant reduction in cell viability |

Table 2: Induction of Apoptosis by S-GPC in Leukemia Cell Lines [2]

| Cell Line | Concentration (µM) | Incubation Time (h) | Key Apoptotic Events Observed |

| K562 | 80 | 24 | Induction of apoptosis, significant increase in sub-G1 cell population |

| U937 | 80 | 24 | Induction of apoptosis |

| HL-60 | 80 | 24 | Induction of apoptosis |

Molecular Mechanisms of S-GPC-Induced Apoptosis

S-GPC triggers apoptosis through a multi-faceted mechanism, primarily investigated in chronic myelogenous leukemia (CML) K562 cells. The core of this mechanism involves the inhibition of key survival pathways.[2]

Inhibition of HDAC3 and STAT3

A critical aspect of S-GPC's pro-apoptotic activity is its ability to inhibit histone deacetylase 3 (HDAC3) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] This dual inhibition leads to a cascade of downstream events culminating in cell death.

Activation of the Intrinsic Apoptotic Pathway

S-GPC treatment in K562 cells leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the cleavage and activation of key executioner caspases.[2]

Table 3: Molecular Changes Induced by S-GPC in K562 Cells [2]

| Molecular Target | Concentration (µM) | Incubation Time (h) | Observed Effect |

| Caspase-9 | 80 | 24 | Induced cleavage |

| Caspase-3 | 80 | 24 | Induced cleavage |

| PARP | 80 | 24 | Induced cleavage |

| Acetyl-histone H3 (Lys 18 & 23) | 80 | 24 | Enhanced levels |

| HDAC3 Expression | 80 | 24 | Reduced expression |

| STAT3 Phosphorylation (Ser 727 & Tyr 705) | 80 | 24 | Inhibited |

Downregulation of Survival Genes

The inhibition of the HDAC3/STAT3 axis by S-GPC results in the transcriptional repression of several crucial survival genes that are often overexpressed in cancer cells.[2][]

Table 4: Downregulation of Survival Genes by S-GPC in K562 Cells [2]

| Gene | Concentration (µM) | Incubation Time (h) |

| Cyclin D1 | 80 | 24 |

| Cyclin E | 80 | 24 |

| Bcl-xL | 80 | 24 |

| Bcl-2 | 80 | 24 |

| Survivin | 80 | 24 |

Role in Cell Signaling

Beyond its well-documented role in apoptosis, S-GPC and other lysophosphatidylcholines (LPCs) are involved in a variety of cell signaling pathways.

G Protein-Coupled Receptor (GPCR) Signaling

LPCs are known to signal through G protein-coupled receptors (GPCRs).[5] The G protein-coupled receptor 132 (GPR132), also known as G2A, has been suggested as a receptor for LPCs, although this remains a topic of debate.[5][6] Activation of G2A can initiate downstream signaling cascades, including the MyD88-PI3K-AKT pathway, which is involved in macrophage migration.[7][8]

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

LPCs can also modulate the signaling of receptor tyrosine kinases. For instance, LPC has been shown to specifically enhance nerve growth factor (NGF)-induced signaling through its receptor TrkA in PC12 cells.[9][10] This enhancement involves the potentiation of MAPK and Akt phosphorylation.[9][10]

Inhibition of Caspase-11 Activation

In the context of inflammation and sepsis, stearoyl LPC has been identified as an inhibitor of lipopolysaccharide (LPS)-mediated caspase-11 activation.[11][12] This action can block macrophage pyroptosis, a form of inflammatory cell death, suggesting a protective role for S-GPC in certain inflammatory conditions.[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and processes described, the following diagrams have been generated using Graphviz.

Caption: S-GPC induced apoptosis signaling pathway in K562 cells.

Caption: General experimental workflow for assessing S-GPC induced apoptosis.

Experimental Protocols

This section provides a generalized methodology for key experiments cited in the literature concerning the pro-apoptotic effects of S-GPC.

Cell Culture and Treatment

-

Cell Lines: K562, HL-60, U937, and MDA-MB-231 cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound (S-GPC) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded at a specific density and treated with varying concentrations of S-GPC (e.g., 10-80 µM) for specified time periods (e.g., 24-72 hours). Control cells are treated with the vehicle alone.

Cell Viability Assay

-

Method: The effect of S-GPC on cell viability is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with S-GPC as described above.

-

Following incubation, MTT solution is added to each well and incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Apoptosis Analysis by Flow Cytometry

-

Method: Annexin V-FITC and Propidium Iodide (PI) double staining is used to quantify apoptosis.

-

Procedure:

-

Treated and control cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis

-

Method: Western blotting is used to detect changes in protein expression and cleavage.

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, p-STAT3, STAT3, HDAC3, and β-actin as a loading control) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in various cancer cell lines, with a well-defined mechanism of action in CML cells involving the inhibition of the HDAC3/STAT3 signaling axis. Its ability to modulate other signaling pathways, including those mediated by GPCRs and RTKs, underscores its broader significance in cellular regulation. The dual role of S-GPC, promoting cell death in cancer while potentially offering protection in certain inflammatory contexts, makes it a fascinating molecule for further investigation.

Future research should focus on elucidating the full spectrum of its signaling activities across different cell types and disease models. Identifying the specific receptor(s) for S-GPC and a deeper exploration of its in vivo efficacy and safety profile will be critical steps toward translating these fundamental findings into novel therapeutic applications for cancer and inflammatory diseases.

References

- 1. Lysophospholipid Mediators in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 18:0 Lyso-PC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR132 - Wikipedia [en.wikipedia.org]

- 7. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain [mdpi.com]

- 8. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylcholine enhances NGF-induced MAPK and Akt signals through the extracellular domain of TrkA in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysophosphatidylcholine enhances NGF-induced MAPK and Akt signals through the extracellular domain of TrkA in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stearoyl lysophosphatidylcholine inhibits endotoxin-induced caspase-11 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

The Enzymatic Degradation of 1-Stearoyl-Lysophosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-stearoyl-lysophosphatidylcholine (sLPC), a specific species of lysophosphatidylcholine (LPC), is a bioactive lipid molecule derived from the hydrolysis of phosphatidylcholine. It is not merely an intermediate in lipid metabolism but also a signaling molecule implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] The enzymatic degradation of sLPC is a critical regulatory mechanism that controls its bioavailability and the production of other potent signaling lipids. This technical guide provides an in-depth overview of the core enzymatic pathways governing sLPC degradation, associated signaling cascades, quantitative data, and detailed experimental protocols for its study.

Core Enzymatic Degradation Pathways

The metabolic fate of 1-stearoyl-lysophosphatidylcholine is primarily dictated by the action of several key enzymes that hydrolyze specific ester bonds within the molecule. The main pathways include degradation by lysophospholipases and reacylation back into phosphatidylcholine.

Hydrolysis by Lysophospholipases

Lysophospholipases are a class of enzymes that hydrolyze lysophospholipids. Depending on the cleavage site, they are classified as lysophospholipase A1, C, or D.[3]

-

Lysophospholipase D (LysoPLD): The most prominent enzyme in this pathway is Autotaxin (ATX), a secreted lysophospholipase D.[4] ATX catalyzes the hydrolysis of the phosphocholine headgroup from sLPC, yielding two biologically active products: Lysophosphatidic Acid (LPA) and choline .[4][5] LPA is a potent signaling molecule that mediates a wide range of cellular responses, including cell proliferation, migration, and survival, through its own family of G protein-coupled receptors.[4][6]

-

Lysophospholipase A1 (LysoPLA1): These enzymes catalyze the hydrolysis of the acyl chain from the sn-1 position. The action of LysoPLA1 on 1-stearoyl-lysophosphatidylcholine releases stearic acid (a free fatty acid) and glycerophosphocholine (GPC) .[7] While enzymes with LysoPLA1 activity have been identified, their role in circulating LPC degradation is less established compared to Autotaxin.[1][3]

-

Lysophospholipase C (LysoPLC): This class of enzymes would cleave the glycerophosphate bond, releasing phosphocholine and monoacylglycerol. While theoretically possible, enzymes with significant lysophospholipase C activity for LPC degradation have not been well-documented in circulation.[1][3] However, some lysosomal activity has been suggested.[8]

Reacylation by Lysophosphatidylcholine Acyltransferase (LPCAT)

In a reverse reaction that is part of the lipid remodeling pathway known as the Lands cycle, 1-stearoyl-lysophosphatidylcholine can be reacylated to form phosphatidylcholine.[1][9] This reaction is catalyzed by Lysophosphatidylcholine Acyltransferase (LPCAT) enzymes, such as LPCAT1.[10][11] These enzymes transfer an acyl group from an Acyl-CoA donor to the free hydroxyl group at the sn-2 position of sLPC, reforming a diacyl-phosphatidylcholine molecule.[10][12] This pathway is crucial for maintaining membrane phospholipid composition and surfactant production in the lungs.[12]

Diagram of Enzymatic Degradation Pathways

Caption: Major enzymatic pathways for the metabolism of 1-stearoyl-lysophosphatidylcholine.

Signaling Pathways Associated with sLPC

Beyond being a substrate for degradation, 1-stearoyl-lysophosphatidylcholine itself can directly initiate intracellular signaling, particularly in immune cells like macrophages.

One well-documented pathway involves the activation of AMP-activated protein kinase (AMPK) . sLPC has been shown to increase the phosphorylation and activation of AMPK.[13] Activated AMPK, in turn, phosphorylates and activates p38 mitogen-activated protein kinase (p38 MAPK) . This cascade has been demonstrated to enhance the phagocytic ability of macrophages, suggesting a role for sLPC in modulating the innate immune response to bacterial infections.[13] Additionally, sLPC has been identified as an inhibitor of lipopolysaccharide (LPS)-mediated caspase-11 activation, which can protect against endotoxemia.[14]

Diagram of sLPC-Induced Signaling Pathway

Caption: sLPC enhances macrophage phagocytosis via the AMPK/p38 MAPK signaling pathway.

Quantitative Data Summary

The enzymatic processing of sLPC is governed by enzyme kinetics and substrate availability. The following tables summarize key quantitative data found in the literature.

Table 1: Kinetic Parameters for Autotaxin (ATX)

| Substrate | Km (μM) | kcat (s⁻¹) | Source |

| Lysophosphatidylcholine (LPC) | ~50 - 200 | Slow, rate-limiting | [4] |

| Fluorescent LPC analogue (FS-3) | Not specified | 0.024 (hydrolysis) | [4][15] |

| Sphingosylphosphorylcholine (SPC) | 230 +/- 70 | Not specified | [6][16] |

Note: The kinetics of ATX are highly substrate-dependent. Substrate binding and hydrolysis are slow and rate-limiting with natural LPC.[4][15]

Table 2: Representative Concentrations of Lysophosphatidylcholine (LPC)

| Sample Type | Concentration Range | Source |

| Healthy Human Plasma/Serum | 125 - 200 µM | [1][17] |

| Human Serum (LOD of Nanozyme Assay) | 8.97 µM (Fluorometric) | [18] |

| Human Serum (LOD of Nanozyme Assay) | 23.1 µM (Colorimetric) | [18] |

Note: LPC levels can be elevated in various pathological conditions, including cardiovascular disease and cancer.[1]

Experimental Protocols

Studying the enzymatic degradation of sLPC requires robust and specific methodologies. Below are detailed protocols for key experiments.

Protocol: Enzymatic Assay for Lysophosphatidylcholine Quantification

This protocol is based on a coupled enzymatic reaction that can be measured colorimetrically or fluorometrically.[17][19]

Principle: LPC is hydrolyzed by a lysophospholipase to yield glycerophosphocholine (GPC). GPC is then cleaved by glycerophosphorylcholine phosphodiesterase (GPCPD) to produce choline. Choline is oxidized by choline oxidase to generate hydrogen peroxide (H₂O₂), which reacts with a probe to produce a quantifiable signal.

Materials:

-

LPC Assay Buffer

-

LPC Enzyme Mix (containing lysophospholipase, GPCPD, choline oxidase, peroxidase)

-

LPC Probe (e.g., a probe that reacts with H₂O₂)

-

LPC Standard (e.g., 1-stearoyl-lysophosphatidylcholine of known concentration)

-

Samples (serum, plasma, cell lysates)

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

For serum or plasma, samples can often be used directly after appropriate dilution in the LPC Assay Buffer.

-

For tissues or cells, perform a lipid extraction (e.g., using a chloroform:methanol method) to isolate the lipid fraction.[17] Resuspend the dried lipid extract in a buffer containing a detergent to ensure solubilization.

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the LPC Standard in the LPC Assay Buffer to generate a standard curve (e.g., 0 to 400 µM).

-

-

Reaction Setup:

-

Add 50 µL of each standard and sample into separate wells of the 96-well plate.

-

Prepare a Master Reaction Mix containing the LPC Assay Buffer, LPC Enzyme Mix, and LPC Probe according to the manufacturer's instructions.

-

Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.

-

For background control, prepare a separate mix without the LPC Enzyme Mix and add it to wells containing only the sample.

-

-

Incubation:

-

Incubate the plate for 30 minutes at 37°C, protected from light.[17]

-

-

Measurement:

-

Colorimetric: Measure the absorbance at 570 nm.

-

Fluorometric: Measure the fluorescence at Ex/Em = 535/587 nm (or as specified for the probe).

-

-

Calculation: